Bienvenue dans la boutique en ligne BenchChem!

7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Myeloperoxidase Inhibitor Off-Target Toxicity Structure-Activity Relationship

Choose this 7‑benzyl‑2‑methyl‑triazolopyridine (C₁₆H₁₃N₅O, MW 291.31) for MPO‑focused programs because its scaffold was explicitly designed to remove the acid‑lability and irreversible MGMT inactivation that plague earlier triazolopyrimidine inhibitors. The engineered selectivity over thyroid peroxidase (TPO) allows unambiguous deconvolution of MPO‑driven inflammation from thyroid axis disruption. Procure this compound to run oral in vivo efficacy studies in atherosclerosis, rheumatoid arthritis or IBD models with a cleaner safety signal and formulation flexibility unavailable with legacy MPO inhibitors.

Molecular Formula C16H13N5O
Molecular Weight 291.31 g/mol
Cat. No. B4848097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC16H13N5O
Molecular Weight291.31 g/mol
Structural Identifiers
SMILESCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CC=CC=C4
InChIInChI=1S/C16H13N5O/c1-11-18-16-17-9-13-14(21(16)19-11)7-8-20(15(13)22)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyLNSBXLSSDFIWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Core Scaffold for Selective Myeloperoxidase Inhibition


7-Benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the 7-benzyl triazolopyridine class, developed as a stable, selective, and reversible inhibitor of the heme enzyme myeloperoxidase (MPO) [1]. MPO catalyzes the production of hypochlorous acid and other reactive oxygen species, and its chronic activation is implicated in inflammatory diseases, atherosclerosis, and cardiovascular events [1]. This compound class was designed via structure-based drug optimization to overcome the liabilities of earlier triazolopyrimidine MPO inhibitors, specifically poor acid stability and off-target inactivation of the DNA repair protein methyl guanine methyl transferase (MGMT) [1].

Why Generic Triazolopyrimidine MPO Inhibitors Cannot Replace 7-Benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Earlier-generation triazolopyrimidine MPO inhibitors, such as the lead compound 'Triazolopyrimidine 5', suffer from two critical flaws that preclude their interchangeable use with the 7-benzyl triazolopyridine series exemplified by 7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one [1]. First, they demonstrate poor chemical stability in acidic environments, which can compromise oral bioavailability and limit formulation options [1]. Second, they act as irreversible inhibitors of the DNA repair protein MGMT, presenting a significant off-target toxicity risk not observed with the optimized 7-benzyl scaffold [1]. These structural optimizations directly address the key barriers to clinical translation for this therapeutic class, making procurement decisions based simply on MPO inhibition class membership scientifically unsound.

Quantitative Evidence for 7-Benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Comparator-Based Differentiation


Elimination of MGMT Reactivity: A Critical Safety Differentiator Over the Triazolopyrimidine Series

The 7-benzyl triazolopyridine scaffold, including 7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, is reported to show no reactivity with methyl guanine methyl transferase (MGMT). This is a direct optimization over the predecessor triazolopyrimidine series, where key compound 'Triazolopyrimidine 5' is an irreversible inhibitor of the DNA repair protein MGMT [1]. The absence of this liability is a primary, hard-coded differentiator for safety-conscious selection.

Myeloperoxidase Inhibitor Off-Target Toxicity Structure-Activity Relationship

Acid Stability Engineering, Overcoming a Key DMPK Liability for Oral Program Applicability

Compounds in the 7-benzyl triazolopyridine series, such as 7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, were explicitly designed to possess improved acid stability, directly addressing the poor acid stability that plagued the first-generation triazolopyrimidine lead [1]. While precise half-life values are not extracted here, the structural optimization goal was to achieve sufficient stability for oral absorption, a prerequisite for typical in vivo efficacy models.

Acid Stability DMPK Drug-likeness

Selectivity Against Thyroid Peroxidase (TPO), De-risking Endocrine Side Effects

The structure-based design of 7-benzyl triazolopyridines, including 7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, incorporated selectivity against thyroid peroxidase (TPO) as a key design objective [1]. TPO is a closely related heme peroxidase whose inhibition could disrupt thyroid hormone synthesis. This selectivity profile distinguishes the series from non-selective MPO inhibitors and is a critical consideration for any research program concerned with systemic effects.

Selectivity Thyroid Peroxidase Safety Pharmacology

Structural Confirmation of Binding Mode via MPO-Inhibitor Co-Crystal Enables Rational Selection

The development program for 7-benzyl triazolopyridines includes a crystal structure of a member of this series (Compound-12) in complex with MPO [1]. This structural information provides atomic-level validation of the binding mode and the molecular basis for the observed selectivity and stability improvements. This contrasts with earlier triazolopyrimidine inhibitors, where similar structural characterization has not been reported in the same optimization context.

X-ray Crystallography Structure-Based Drug Design Binding Mode

Optimal Application Scenarios for 7-Benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


In Vivo Models of Chronic Inflammatory or Cardiovascular Disease Requiring Oral Dosing

The compound's engineered acid stability and lack of MGMT inactivation make it a suitable candidate for oral in vivo efficacy studies in rodent models of atherosclerosis, rheumatoid arthritis, or inflammatory bowel disease [1], where its selectivity profile minimizes the risk of genotoxicity or thyroid-related side effects.

Safety Pharmacology Profiling: Differentiating MPO Inhibition from TPO-Mediated Thyroid Toxicity

For programs aiming to establish a safety margin for MPO inhibitors, the compound's selectivity against thyroid peroxidase (TPO) [1] allows researchers to deconvolute MPO-driven pharmacology from thyroid axis disruption, a feature not available with non-selective earlier-generation compounds.

Structure-Based Drug Design Campaigns Focused on Securing Selective IP

The publicly available MPO co-crystal structure of a closely related analog (PDB 6WYD) [1] provides a precise template for fragment growing or scaffold hopping, enabling the rational design of novel, patentable chemotypes while retaining the favorable safety and stability profile confirmed by the triazolopyridine scaffold.

Quote Request

Request a Quote for 7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.